molecular formula C8H13N3 B13222015 2-(1H-Pyrazol-1-yl)piperidine

2-(1H-Pyrazol-1-yl)piperidine

Cat. No.: B13222015
M. Wt: 151.21 g/mol
InChI Key: CXHGNQHRGFEZKH-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-1-yl)piperidine typically involves the reaction of piperidine with pyrazole derivatives. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine . Another approach involves the use of transition metal catalysts, such as palladium or rhodium, to facilitate the coupling of pyrazole with piperidine under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Pyrazol-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-pyrazol-1-ylpiperidine

InChI

InChI=1S/C8H13N3/c1-2-5-9-8(4-1)11-7-3-6-10-11/h3,6-9H,1-2,4-5H2

InChI Key

CXHGNQHRGFEZKH-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)N2C=CC=N2

Origin of Product

United States

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